5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C29H28N6O3S and its molecular weight is 540.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms. This research emphasizes the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Pharmacokinetics and Drug Conjugation
Research by Блаженникова et al. (2015) compared the pharmacokinetics of levofloxacin, triazavirine, and a conjugate derived from them, highlighting the conjugate's improved bioavailability and reduced elimination rate. This study indicates the role of triazole derivatives in enhancing the pharmacological profiles of existing drugs through conjugation, suggesting potential applications in optimizing drug formulations for better therapeutic efficacy (Блаженникова et al., 2015).
Antioxidant Activities and Glucosidase Inhibition
Özil et al. (2018) explored the synthesis of benzimidazoles containing piperazine or morpholine skeletons, including antioxidant activities and glucosidase inhibition potential. The study provides insight into the diverse biological activities of heterocyclic compounds incorporating the piperazine unit, similar to the structure of interest, underscoring their relevance in developing agents with antioxidant properties and potential applications in diabetes management (Özil et al., 2018).
Antitumor Activity and Cellular Apoptosis Induction
Safari et al. (2020) synthesized novel triazolo[1,5-a]pyrimidine derivatives and evaluated their anti-tumor activities on various cancer cells, highlighting the potential of such compounds in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process. This study exemplifies the therapeutic potential of triazole and related heterocyclic compounds in cancer treatment through mechanisms involving apoptosis and the modulation of cellular processes critical to cancer progression (Safari et al., 2020).
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-20-30-29-34(31-20)28(36)27(39-29)26(23-12-14-24(15-13-23)35(37)38)33-18-16-32(17-19-33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPKXXMIDCENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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